Nalidixic acid sodium salt is a synthetic antibacterial agent that belongs to the class of quinolone antibiotics. It was one of the first antibiotics of this class to be discovered and has been used primarily in the treatment of urinary tract infections caused by susceptible bacteria. Despite its historical significance, nalidixic acid has been largely superseded by newer quinolones and fluoroquinolones with broader spectrums of activity and better pharmacokinetic profiles. However, the study of nalidixic acid has provided valuable insights into the mechanism of action of quinolone antibiotics and has paved the way for the development of more potent derivatives1234.
Nalidixic acid has been used in the treatment of acute urinary tract infections. A study involving 257 women with symptoms of acute lower urinary tract infection showed that treatment with nalidixic acid plus sodium citrate resulted in 85% of patients becoming abacteriuric two days post-treatment. However, resistance to nalidixic acid was observed in 5% of cases, and side effects were generally mild and transient. The overall success rate of the treatment was 70%, considering the recurrence of bacteriuria in some patients one month after treatment1.
Research has been conducted to enhance the potency of nalidixic acid by conjugating it with peptides. These conjugates have shown improved antibacterial activity against Staphylococcus aureus, a bacterium that is intrinsically resistant to nalidixic acid. The most potent conjugate featured a peptide containing cyclohexylalanine and arginine, which exhibited efficient bacterial uptake and specific inhibition of S. aureus DNA gyrase. This study highlights the potential of peptide-nalidixic acid conjugates as a strategy to overcome bacterial resistance and improve the drug's efficacy3.
Further studies on the mode of action of nalidixic acid have confirmed that it does not inhibit a range of enzymes involved in DNA processing, such as DNA polymerase and various exonucleases. Instead, its inhibitory effect is specific to ATP-dependent DNA synthesis in bacterial cells. This specificity suggests that nalidixic acid acts through a physiological component of the bacterial DNA replication machinery that remains unidentified. These findings underscore the importance of understanding the precise interactions between nalidixic acid and bacterial enzymes to develop more effective antibacterial agents4.
Nalidixic acid sodium salt is derived from nalidixic acid, which was the first synthetic antibacterial agent in the quinolone class. It is specifically designed to enhance solubility and bioavailability compared to its parent compound. The compound has been classified under the following categories:
The synthesis of nalidixic acid sodium salt typically involves the neutralization of nalidixic acid with sodium hydroxide or sodium bicarbonate. The general procedure includes:
This method ensures that the resultant compound retains its antibacterial properties while enhancing solubility in aqueous solutions, making it suitable for various applications in microbiology and pharmacology.
Nalidixic acid sodium salt features a complex molecular structure characterized by:
The molecular structure can be represented as follows:
Nalidixic acid sodium salt participates in various chemical reactions, primarily involving:
These reactions are essential for understanding how nalidixic acid sodium salt interacts with biological systems and its potential modifications for enhanced therapeutic effects.
The primary mechanism of action for nalidixic acid sodium salt involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication and transcription. The detailed mechanism includes:
This mechanism underscores the compound's effectiveness against various Gram-negative bacteria.
Nalidixic acid sodium salt exhibits several notable physical and chemical properties:
These properties are critical for its application in laboratory settings and therapeutic formulations.
Nalidixic acid sodium salt has diverse applications in both clinical and research settings:
Nalidixic acid sodium salt (1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid sodium salt) possesses a distinctive heterocyclic architecture central to its biological activity. The compound features a 1,8-naphthyridine core – a bicyclic system comprising fused pyridine rings – substituted at position 1 with an ethyl group (C₂H₅), at position 7 with a methyl group (CH₃), and at position 4 with a ketone functionality (C=O). Position 3 bears a carboxylic acid group that exists as a carboxylate anion coordinated to a sodium cation (Na⁺) in the solid state [3] [6].
The molecular formula is C₁₂H₁₁N₂NaO₃, with a molecular weight of 254.22 g/mol. X-ray crystallographic analysis would reveal an ionic structure where the sodium cation is chelated by the oxygen atoms of the deprotonated carboxylate group. This ionic character significantly enhances water solubility compared to the parent nalidixic acid. The naphthyridine ring system provides a planar, electron-deficient core capable of π-π stacking interactions, while the ethyl group at N1 and the methyl group at C7 introduce steric and electronic modifications that influence binding to biological targets like DNA gyrase [4] [5].
Table 1: Atomic Composition and Key Functional Groups
Elemental Composition | Atom Count | Key Functional Groups |
---|---|---|
Carbon (C) | 12 | 1,8-Naphthyridine core |
Hydrogen (H) | 11 | Carboxylate (ionized) |
Nitrogen (N) | 2 | Ketone (C4=O) |
Sodium (Na) | 1 | Ethyl substituent (N1) |
Oxygen (O) | 3 | Methyl substituent (C7) |
The industrial synthesis of nalidixic acid sodium salt follows a two-step sequence beginning with condensation and cyclization, followed by N-alkylation and salt formation. The initial step involves the reaction of 6-methylpyridin-2-amine with ethyl ethoxymethylenemalonate under reflux conditions. This condensation yields ethyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate as a key intermediate [1].
The subsequent N-alkylation employs bromoethane (ethyl bromide) in anhydrous tetrahydrofuran (THF) with potassium carbonate (K₂CO₃) as base. This step specifically alkylates the nitrogen atom at position 1 of the naphthyridine ring to introduce the ethyl group. The reaction requires rigorous temperature control (20-25°C) and reaction monitoring via thin-layer chromatography (TLC). Following alkylation, the ethyl ester intermediate undergoes alkaline hydrolysis using sodium hydroxide (NaOH) in aqueous ethanol, cleaving the ester to the carboxylic acid. Acidification precipitates nalidixic acid, which is then dissolved in sodium hydroxide solution to form the sodium salt [1].
Purification employs recrystallization from ethanol-water mixtures (typically 2:1 to 4:1 ratio) to achieve pharmaceutical-grade purity. The process involves:
This process yields a white to off-white crystalline powder with purity ≥98% as confirmed by HPLC. Critical quality control parameters include residual solvent levels (especially THF and ethanol), heavy metal content, and absence of known process-related impurities like unreacted intermediates [1] [6].
Nalidixic acid sodium salt exhibits markedly different solubility behavior compared to its parent acid due to its ionic character. It demonstrates high aqueous solubility (50 mg/mL in water at 25°C), forming clear, faintly yellow solutions suitable for injectable formulations [6]. This contrasts sharply with nalidixic acid itself, which is practically insoluble in water (0.1 mg/L) [7].
In binary solvent systems, solubility follows the polarity and hydrogen-bonding capacity of the mixtures. Studies using ultraviolet spectroscopy reveal that solvent composition dramatically affects dissolution behavior:
Table 2: Solubility Profile in Binary Solvent Systems
Solvent System (v/v) | Solubility (mg/mL) | Visual Description | Spectroscopic Behavior |
---|---|---|---|
Water | 50 | Clear, faint yellow | Defined λmax at 258nm and 332nm |
Acetone:Water (1:1) | >80 | Clear, pale yellow | Hyperchromic shift at 340nm |
Methanol:Water (3:1) | ~65 | Clear, colorless | Hypsochromic shift (325nm) |
Ethanol:Water (4:1) | ~60 | Clear, slight opalescence | Band broadening (315-225nm) |
Dichloromethane | <0.1 | Suspension | Not applicable |
Hydrogen bonding between the carboxylate anion and protic solvents significantly influences dissolution. UV spectroscopy reveals hypsochromic shifts (blue shifts) in water-rich mixtures due to solvent-solute interactions at the ionized carboxylate, while organic-rich mixtures show hyperchromic effects (increased absorbance) attributed to enhanced solvation of the hydrophobic naphthyridine core [7].
Ultraviolet-Visible Spectroscopy: Nalidixic acid sodium salt exhibits characteristic absorption patterns reflecting its conjugated system. In aqueous solution, two primary bands appear at 258 ± 2 nm (ε ≈ 18,500 L·mol⁻¹·cm⁻¹) and 332 ± 2 nm (ε ≈ 7,200 L·mol⁻¹·cm⁻¹), attributed to π→π* transitions of the naphthyridine core and n→π* transitions involving the carbonyl groups, respectively. Solvent-induced shifts provide insights into molecular interactions: methanol-water mixtures cause hypsochromic shifts of the 332nm band to 325nm, while acetone-water mixtures (1:1) induce hyperchromic effects at 340nm due to reduced polarity and disrupted hydrogen bonding networks [7].
Fourier-Transform Infrared Spectroscopy: FT-IR analysis (KBr pellet) reveals key functional group vibrations:
Tandem Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode shows the deprotonated molecular ion [M - H]⁻ at m/z 231.0 for the acid form. Major fragmentation pathways include:
Thermogravimetric analysis (TGA) reveals that nalidixic acid sodium salt maintains stability up to 250°C under nitrogen atmosphere, with decomposition commencing sharply above 280°C [6]. The thermal degradation follows multi-stage pathways influenced by atmospheric conditions:
Primary Degradation (280-320°C): Decarboxylation dominates the initial breakdown, releasing carbon dioxide (CO₂) and generating the sodium salt of 1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one. This process shows kinetic order (n=1) with activation energy of ~120 kJ/mol as determined by differential scanning calorimetry (DSC) [6].
Secondary Degradation (320-400°C): Pyrolytic cleavage of the naphthyridine ring occurs through:
Table 3: Major Thermal Degradation Products and Conditions
Temperature Range (°C) | Atmosphere | Primary Degradants | Detection Method |
---|---|---|---|
280-320 | Nitrogen | CO₂ + 1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one | FT-IR/MS off-gas analysis |
320-380 | Nitrogen | Ethylene + 6-methylpyridin-2-amine + maleimide derivatives | GC-MS |
350-450 | Air | Formaldehyde + 3-cyano-4-ethylaminopyridine + CO | FT-IR |
>500 | Oxygen | Sodium carbonate + CO₂ + H₂O + NOₓ | Residual ash analysis |
Solution stability studies show that aqueous solutions (pH 7-9) decompose under UV light via photolytic decarboxylation, forming 1-ethyl-7-methyl-1,8-naphthyridin-4(1H)-one as the major photoproduct. Acidic conditions (pH < 5) precipitate the free acid, which subsequently undergoes dimerization at the C5-C6 double bond. These degradation pathways necessitate protective storage in amber glass containers under inert atmosphere when processing pharmaceutical formulations [5] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7